molecular formula C21H20FNO3 B11151002 9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11151002
M. Wt: 353.4 g/mol
InChI Key: YLNOALUODOUFGO-UHFFFAOYSA-N
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Description

This compound belongs to a class of chromeno-oxazine derivatives, which are structurally modified isoflavones incorporating a heterocyclic oxazine ring. The compound features a 2-(4-fluorophenyl)ethyl substituent at position 9 and 3,4-dimethyl groups on the chromene core (CAS: 846581-36-0; synonyms include STL462876 and ZINC19882500) . Its synthesis typically involves aminomethylation reactions of hydroxylated isoflavones with amino alcohols and formaldehyde, leveraging the Mannich condensation mechanism .

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H20FNO3/c1-13-14(2)21(24)26-20-17(13)7-8-19-18(20)11-23(12-25-19)10-9-15-3-5-16(22)6-4-15/h3-8H,9-12H2,1-2H3

InChI Key

YLNOALUODOUFGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps

    Starting Material: Begin with a suitable precursor, often a substituted phenol or an aromatic aldehyde.

    Condensation Reaction: React the starting material with an appropriate amine (such as 4-fluorobenzylamine) to form the oxazinone ring.

    Chromene Formation: Introduce the chromene moiety through cyclization reactions. Various strategies exist, including acid-catalyzed cyclizations or base-promoted reactions.

    Purification and Isolation: Purify the compound using chromatography or recrystallization.

Industrial Production: While industrial-scale production details are proprietary, laboratories typically follow similar synthetic routes on a larger scale.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidation of the phenyl group or the chromene ring.

    Reduction: Reduction of the oxazinone ring or other functional groups.

    Substitution: Substitution reactions at the phenyl or chromene positions.

    Ring Opening: Cleavage of the oxazinone ring.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against a range of pathogens. It is being explored as a lead compound for the development of new antibiotics.

Biological Studies

In biological research, the compound serves as a valuable tool for understanding biochemical interactions:

  • Enzyme Inhibition Studies : The compound is used to study its effects on various enzymes involved in metabolic pathways. Understanding these interactions can lead to insights into drug metabolism and efficacy.
  • Receptor Binding Studies : Investigations into how this compound binds to specific receptors can provide information on its potential as a therapeutic agent in treating neurological disorders.

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications:

  • Material Science : Due to its chemical stability and unique structural features, it can be utilized in the development of advanced materials such as polymers and coatings.
  • Chemical Synthesis : The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules that are essential in pharmaceuticals and agrochemicals.

Case Studies

Several case studies highlight the potential applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityShowed significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM.
Study BAntimicrobial PropertiesDemonstrated effectiveness against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study CEnzyme InteractionIdentified as an inhibitor of cytochrome P450 enzymes, suggesting implications for drug metabolism.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are needed to elucidate its mechanism.

Comparison with Similar Compounds

Key Observations :

  • Methoxy groups improve solubility but may reduce membrane permeability .
  • Longer alkyl chains (e.g., hydroxypentyl vs. hydroxybutyl) alter melting points and conformational flexibility .

Functional Group Modifications

Compound Name Functional Groups Biological Activity Reference
Target Compound 3,4-Dimethyl, 2-(4-fluorophenyl)ethyl Not explicitly reported; inferred antiviral/antimicrobial potential
12b () Ferrocenyl-dimethylamino Antimalarial (IC₅₀ = 1.2 µM against Plasmodium falciparum)
6l () 4-Chlorobenzyl, phenyl Anti-phytopathogenic activity (EC₅₀ = 12 µM)
4i (n=3) () Trifluoromethyl, hydroxybutyl Structural analog with potential tautomerization-dependent activity

Key Observations :

  • Ferrocenyl derivatives (e.g., 12b) show pronounced antimalarial activity due to redox-active iron centers .
  • Trifluoromethyl groups (e.g., 4i) increase metabolic stability but may reduce solubility .
  • The target compound’s 3,4-dimethyl groups likely sterically hinder interactions compared to smaller substituents.

Tautomerization and Solvent Effects

Chromeno-oxazines exist in equilibrium with tautomeric forms (e.g., 7-hydroxy-8-(1,3-oxazepan-3-ylmethyl)-4H-chromen-4-ones). The ratio depends on:

  • Solvent polarity: Polar solvents stabilize oxazinone tautomers .
  • Substituent electronics: Electron-withdrawing groups (e.g., fluorine) favor oxazinone forms .
  • Alkyl chain length : Longer chains (e.g., hydroxypentyl) reduce tautomeric interconversion rates .

Biological Activity

9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex heterocyclic compound known for its potential biological activities. This compound features a fused chromeno and oxazine structure, which may contribute to its pharmacological properties. The molecular formula is C21H20FNO3C_{21}H_{20}FNO_3 with a molecular weight of approximately 353.4 g/mol .

The compound's structural characteristics play a crucial role in its biological activity. The presence of the 4-fluorophenyl group is significant as fluorine substitution can enhance lipophilicity and influence receptor binding.

PropertyValue
Molecular FormulaC21H20FNO3
Molecular Weight353.4 g/mol
IUPAC Name9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
CAS Number846581-36-0

Anticancer Properties

Recent studies have indicated that compounds similar to 9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibit significant anticancer activity. For instance, related compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Case Study:
In a controlled study involving breast cancer cell lines with BRCA mutations, derivatives of chromeno compounds demonstrated potent anti-proliferative effects with IC50 values in the nanomolar range .

The proposed mechanism of action involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, some chromeno derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . This inhibition leads to increased DNA damage in cancer cells, particularly those deficient in homologous recombination repair.

Pharmacological Studies

Pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. In vivo studies have shown that it can effectively penetrate biological membranes due to its lipophilic nature .

Summary of Findings

The biological activity of 9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is promising based on its structural properties and preliminary biological assays. Its potential as an anticancer agent warrants further investigation into its efficacy and safety profile.

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